N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound with the molecular formula C13H9N5O5. This compound is part of the benzoxadiazole family, which is known for its diverse applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursorThe final step involves the benzylation of the amine group at the 4 position .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and benzylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products
Oxidation: Formation of benzoxadiazole oxides.
Reduction: Formation of N-benzyl-5,7-diamino-2,1,3-benzoxadiazol-4-amine.
Substitution: Various substituted benzoxadiazole derivatives
Scientific Research Applications
N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with various enzymes. The benzyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazol-4-amine: Similar structure but lacks the benzyl group.
7-amino-4,6-dinitrobenzofuroxan: Another nitro-substituted benzoxadiazole derivative.
Uniqueness
N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of the benzyl group, which significantly alters its chemical properties and enhances its applications in various fields. This structural modification allows for greater versatility in chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C13H9N5O5 |
---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C13H9N5O5/c19-17(20)9-6-10(18(21)22)12-13(16-23-15-12)11(9)14-7-8-4-2-1-3-5-8/h1-6,14H,7H2 |
InChI Key |
CENLWOSPXCVHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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